molecular formula C7H8N4 B2373102 1H-benzimidazole-5,6-diamine CAS No. 71209-21-7

1H-benzimidazole-5,6-diamine

Cat. No.: B2373102
CAS No.: 71209-21-7
M. Wt: 148.169
InChI Key: SJVPHAOWYMKBPE-UHFFFAOYSA-N
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Description

1H-benzimidazole-5,6-diamine is a member of benzimidazoles . It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . The compound has various synonyms, including 71209-21-7, 1H-BENZO [D]IMIDAZOLE-5,6-DIAMINE, 1H-1,3-BENZODIAZOLE-5,6-DIAMINE, and 5,6-diaminobenzimidazole .


Synthesis Analysis

The synthesis of this compound (9CI) can be achieved from 5,6-DINITROBENZIMIDAZOLE . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to an imidazole ring . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 550.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .


Chemical Reactions Analysis

Benzimidazole derivatives are known to react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The synthesis of benzimidazole derivatives involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 45.1±0.3 cm³, a polar surface area of 81 Ų, a polarizability of 17.9±0.5 10^-24 cm³, a surface tension of 101.8±3.0 dyne/cm, and a molar volume of 99.7±3.0 cm³ .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Salahuddin et al. (2017) reported the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which showed significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Polymer Chemistry

In the field of polymer chemistry, 1H-benzimidazole derivatives play a crucial role. Sidra et al. (2018) synthesized novel poly(benzimidazole imide)s (PBIPIs) using unsymmetrical diamine isomers containing 4-phenoxy aniline and benzimidazole moieties. These polymers exhibited excellent thermal stability, high glass transition temperatures, and good mechanical properties (Sidra et al., 2018).

Green Synthesis of Benzimidazoles

Nikpassand et al. (2016) discussed the green synthesis of novel azo-linked 2-phenyl benzimidazoles. This research highlights the environmental benefits of using less toxic solvents and catalysts in the synthesis of benzimidazole derivatives (Nikpassand & Pirdelzendeh, 2016).

Metal Complexes and Catalysis

1H-benzimidazole derivatives are also used in the synthesis of metal complexes with catalytic applications. Haghverdi et al. (2018) reported the preparation of iron(II) complexes using 2-(1H-benzimidazol-2-yl)-phenol derivatives, which showed high activity in ethylene oligomerization (Haghverdi et al., 2018).

Pharmaceutical Research

While excluding information related to drug use, dosage, and side effects, it's noteworthy that benzimidazole derivatives have potential pharmaceutical applications. Bhattacharya & Chaudhuri (2008) reviewed benzimidazole-based systems, highlighting their relevance in medicinal chemistry due to their interaction with DNA and interference in DNA-associated processes (Bhattacharya & Chaudhuri, 2008).

High-Performance Polymers

1H-benzimidazole derivatives are instrumental in creating high-performance polymers. Liu et al. (2012) synthesized polyimides derived from a symmetrical diamine containing bis-benzimidazole rings. These polymers exhibited exceptional thermal and mechanical properties, attributable to their rigid-rod structure and hydrogen bonding (Liu et al., 2012).

Mechanism of Action

Target of Action

1H-Benzimidazole-5,6-diamine, a derivative of benzimidazole, has been found to interact with various biological targets. One such target is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis, fatty acid synthesis, and energy production .

Mode of Action

It is known that benzimidazole derivatives can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities . The interaction of this compound with its targets could lead to changes in cellular processes, potentially influencing the function of the target protein or enzyme .

Biochemical Pathways

Given its interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it may influence the biosynthesis of vitamin b12 . Disruption of this pathway could have downstream effects on DNA synthesis, fatty acid synthesis, and energy production .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure . These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of this compound would depend on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . For example, the efficacy of benzimidazole derivatives can be influenced by the presence of other drugs, potentially leading to drug-drug interactions .

Properties

IUPAC Name

1H-benzimidazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVPHAOWYMKBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327877
Record name 1H-benzimidazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71209-21-7
Record name 1H-benzimidazole-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazole-5,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product obtained in Step 1 (2.5 g, 12 mmol) and Pd/C (0.5 g) were dissolved in EtOH (50 mL), reacted in a Parr hydrogenation apparatus at room temperature and hydrogen gas pressure until the reaction is completed. The catalyst was removed by filtration, the filtrate was concentrated under vacuum, diluted with ethyl acetate, washed with water, dried, and concentrated under vacuum to obtain a product (1.2 g, 66.7%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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